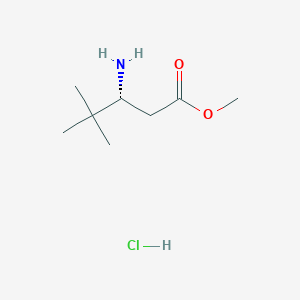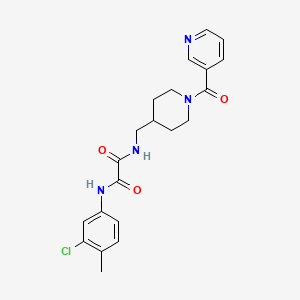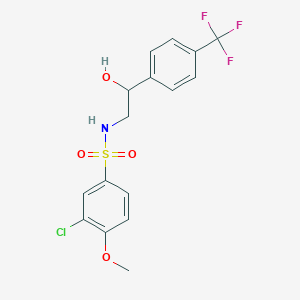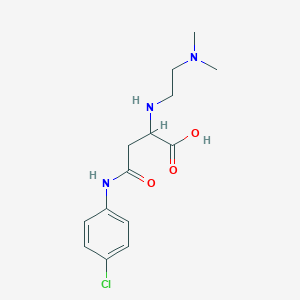
4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 57-1293 and is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. In
Mecanismo De Acción
The mechanism of action of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid involves the inhibition of the HCV NS3/4A protease. This enzyme is essential for the cleavage of the viral polyprotein, which is necessary for viral replication. BAY 57-1293 binds to the active site of the protease and prevents its function, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid have been extensively studied. This compound has been shown to effectively inhibit HCV replication in vitro and in vivo. Furthermore, it has also been investigated for its potential use in the treatment of other viral infections such as dengue fever and yellow fever. However, the compound's potential toxicity and side effects need to be further investigated before its clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid in lab experiments include its potent inhibitory activity against the HCV NS3/4A protease and its potential use in the treatment of other viral infections. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, as well as the need for further investigation to determine its clinical efficacy.
Direcciones Futuras
The future directions for the research and development of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid include the investigation of its potential use in the treatment of other viral infections such as dengue fever and yellow fever. Furthermore, the compound's potential toxicity and side effects need to be further investigated to determine its clinical safety. Additionally, the synthesis method of this compound can be further optimized to achieve higher yields and purity.
Métodos De Síntesis
The synthesis of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid involves the reaction of 4-chloroaniline with 2-(dimethylamino)ethylamine in the presence of a base to form the intermediate product. The intermediate product is then reacted with ethyl acetoacetate in the presence of a catalyst to yield the final product. The synthesis of this compound has been extensively studied and optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
The primary application of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is in the treatment of hepatitis C virus (HCV) infections. This compound is a potent inhibitor of the HCV NS3/4A protease, which is a crucial enzyme for viral replication. Several studies have shown that BAY 57-1293 can effectively inhibit HCV replication in vitro and in vivo. Furthermore, this compound has also been investigated for its potential use in the treatment of other viral infections such as dengue fever and yellow fever.
Propiedades
IUPAC Name |
4-(4-chloroanilino)-2-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-18(2)8-7-16-12(14(20)21)9-13(19)17-11-5-3-10(15)4-6-11/h3-6,12,16H,7-9H2,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHMXYYNWFWRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2942095.png)
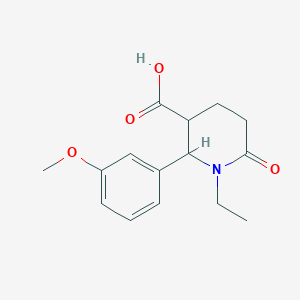
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942098.png)
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942099.png)
![N-[2-(4-butanoylpiperazinyl)-2-oxo-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B2942101.png)
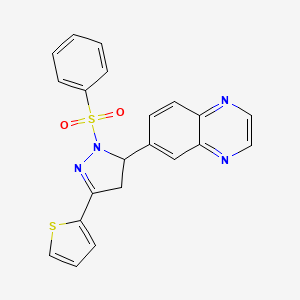

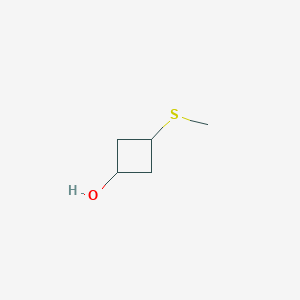
![4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride](/img/structure/B2942107.png)

![N-(1-cyanocyclohexyl)-2-[(1-phenyl-1H-pyrazol-4-yl)amino]propanamide](/img/structure/B2942112.png)
